molecular formula C5H7Br B2893708 1-Bromo-penta-1,2-diene CAS No. 109182-79-8

1-Bromo-penta-1,2-diene

Cat. No. B2893708
CAS RN: 109182-79-8
M. Wt: 147.015
InChI Key: SPCNNRYTKRIZIV-UHFFFAOYSA-N
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Description

“1-Bromo-penta-1,2-diene” is a brominated compound with a molecular formula of C5H7Br. It consists of a five-carbon chain with a bromine atom attached to the first carbon and a diene (two double bonds) at the first and second carbons .


Molecular Structure Analysis

The molecular structure of “this compound” involves a five-carbon chain with a bromine atom attached to the first carbon and a diene (two double bonds) at the first and second carbons .


Chemical Reactions Analysis

Dienes, like “this compound”, can undergo various reactions. One common reaction is the addition of halogens or hydrogen halides, resulting in 1,2- and 1,4-addition products . The product distribution between 1,2- and 1,4-addition can be influenced by factors such as temperature and the stability of the resulting carbocation .

Scientific Research Applications

  • Synthesis of Complex Organic Compounds :

    • Jutzi et al. (1992) demonstrated the use of 5-Bromo-1,2,3,4,5-pentamethylcyclopenta-1,3-diene for synthesizing 1,2,3,4-tetramethylfulvene, which can be further used to prepare various 1-functionalized 2,3,4,5-tetramethylcyclopentadiene systems (Jutzi, Heidemann, Neumann, & Stammler, 1992).
  • Formation of 1-Bromoallenes :

    • Landor et al. (1972) investigated the formation of 1-bromo-3-methylpenta-1,2-diene from prop-1-yn-3-ols, revealing a first-order kinetics process and suggesting a stereospecific SNi′ process for the formation of 1-bromoallene (Landor, Demetriou, Evans, Grzeskowiak, & Davey, 1972).
  • Gold-Catalyzed Synthesis :

    • Wang, Lu, and Zhang (2010) developed a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates. This process is highly diastereoselective and leads to diene products useful in Diels-Alder and cross-coupling reactions (Wang, Lu, & Zhang, 2010).
  • Catalytic Applications in Hydrogenation :

    • Okuhara and Tanaka (1978) reported the selective hydrogenation of the internal double bond of penta-1,3-diene using a ZnO catalyst, demonstrating its utility in specific hydrogenation reactions (Okuhara & Tanaka, 1978).
  • Formation of Functionalized Benzocyclotrimers :

    • Dalkılıç et al. (2009) used 2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene as a key intermediate for synthesizing functionalized benzocyclotrimers, showcasing its role in complex organic synthesis (Dalkılıç, Güney, Daştan, Saracoglu, Lucchi, & Fabris, 2009).
  • Polymerization Studies :

    • Denisova, Livshits, and Gershtein (1974) studied the cationic polymerization of penta-1,3-diene, focusing on its microstructure and properties. This research contributes to our understanding of polymer science (Denisova, Livshits, & Gershtein, 1974).

Biochemical Analysis

Biochemical Properties

1-Bromo-penta-1,2-diene is known to undergo electrophilic addition reactions, specifically with strong acids such as hydrogen bromide (HBr). This reaction results in a resonance-stabilized carbocation . The nature of these interactions involves the formation of 1,2- and 1,4-addition products .

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. The electrophilic addition reactions it undergoes could potentially influence cellular processes. For instance, the formation of resonance-stabilized carbocations could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its reaction with strong acids like HBr. This reaction results in the formation of a resonance-stabilized carbocation, which can undergo attack at two possible positions . This process is referred to as 1,2- and 1,4-addition .

Temporal Effects in Laboratory Settings

The formation of 1,2- and 1,4-addition products during its reaction with strong acids like HBr could potentially have temporal effects .

Metabolic Pathways

Its ability to undergo electrophilic addition reactions suggests that it could potentially interact with various enzymes or cofactors .

properties

InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCNNRYTKRIZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109182-79-8
Record name 1-bromopenta-1,2-diene
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